N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide
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Overview
Description
N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide is a compound that belongs to the class of nicotinamides, which are derivatives of nicotinic acid This compound features a pyrimidine ring substituted with a phenyl group and an ethyl chain that connects to a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.
Phenyl Substitution: The phenyl group is introduced via a substitution reaction, often using a halogenated pyrimidine and a phenylboronic acid in the presence of a palladium catalyst.
Ethyl Chain Introduction: The ethyl chain is added through an alkylation reaction, where the pyrimidine derivative is treated with an ethylating agent.
Nicotinamide Coupling: The final step involves coupling the ethyl-substituted pyrimidine with nicotinic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in a metabolic pathway, thereby altering the levels of metabolites and affecting cellular function.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler derivative of nicotinic acid with a wide range of biological activities.
Phenylpyrimidine Derivatives: Compounds with similar structural motifs but different substituents, affecting their chemical and biological properties.
Uniqueness
N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide is unique due to its specific combination of a phenylpyrimidine core and a nicotinamide moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(16-7-4-9-19-13-16)20-10-8-14-11-21-17(22-12-14)15-5-2-1-3-6-15/h1-7,9,11-13H,8,10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAPXEIFDYFQPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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